6-O,11-O-Dimethylerythromycin is a derivative of erythromycin, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound exhibits structural modifications that enhance its pharmacological properties and alter its activity spectrum. The addition of methyl groups at the 6 and 11 positions of the erythromycin backbone modifies its interaction with bacterial ribosomes, potentially affecting its efficacy against various pathogens.
The primary source of 6-O,11-O-Dimethylerythromycin is erythromycin itself, which is produced through fermentation processes involving specific strains of bacteria. The compound can also be synthesized through chemical modification techniques that involve methylation reactions.
6-O,11-O-Dimethylerythromycin belongs to the class of macrolide antibiotics. These compounds are characterized by a large lactone ring and are known for their ability to inhibit protein synthesis in bacteria, making them effective against a wide range of gram-positive and some gram-negative bacteria.
The synthesis of 6-O,11-O-Dimethylerythromycin typically involves selective methylation reactions on erythromycin. The most common methods include:
The molecular structure of 6-O,11-O-Dimethylerythromycin can be represented as follows:
The compound features a large lactone ring typical of macrolides, with two methyl groups attached at positions 6 and 11. This structural modification can significantly influence its pharmacodynamics and pharmacokinetics.
6-O,11-O-Dimethylerythromycin participates in various chemical reactions typical for macrolides, including:
The stability and reactivity of 6-O,11-O-Dimethylerythromycin can be influenced by pH and temperature during reactions, necessitating careful control during synthesis and application.
The mechanism by which 6-O,11-O-Dimethylerythromycin exerts its antibacterial effects involves binding to the bacterial ribosome's 50S subunit. This binding inhibits peptide chain elongation during protein synthesis.
6-O,11-O-Dimethylerythromycin is primarily utilized in:
Saccharopolyspora erythraea (formerly Streptomyces erythreus) serves as the primary microbial factory for erythromycin biosynthesis, leveraging a sophisticated polyketide synthase (PKS) system to construct the macrolactone scaffold. This actinobacterium harbors the ery gene cluster, which encodes large modular Type I PKS enzymes (EryAI, EryAII, EryAIII) responsible for the stepwise assembly of 6-deoxyerythronolide B (6-DEB), the foundational aglycone of erythromycin. The PKS machinery activates and condenses one propionyl-CoA starter unit with six methylmalonyl-CoA extender units, facilitated by coordinated enzymatic domains (ketosynthase, acyltransferase, acyl carrier protein) within each module [6] [9].
Post-PKS tailoring reactions are critical for bioactivity:
Genetic engineering of S. erythraea enables the production of novel derivatives like 6-O,11-O-dimethylerythromycin. For instance, heterologous expression of methyltransferase genes or mutagenesis of hydroxylase genes can redirect the biosynthetic flux toward dimethylated intermediates. The strain's inherent flexibility in accommodating exogenous tailoring enzymes positions it as a chassis for rational biosynthetic redesign [6] [9].
Table 1: Key Intermediates in Erythromycin Biosynthesis by S. erythraea
Intermediate | Enzymatic Step | Functional Role |
---|---|---|
6-Deoxyerythronolide B | PKS chain elongation | 14-membered macrolactone core |
Erythronolide B | C6 hydroxylation (EryF) | Introduction of reactive OH group |
3-α-L-Mycarosyl-erythronolide B | C3 glycosylation (EryBV) | Sugar attachment for target binding |
Erythromycin D | C5 glycosylation (EryCIII) | Addition of amino sugar for potency |
Erythromycin A | C12 hydroxylation (EryK) | Final bioactive compound |
Methylation of erythromycin’s hydroxyl groups (e.g., at C6 and C11) represents a strategic evolutionary adaptation to counter bacterial resistance mechanisms. The primary limitations of unmodified erythromycin include:
Methylation directly addresses these challenges:
The synthesis of 6-O,11-O-dimethylerythromycin exemplifies structure-based optimization. Its dimethylated structure (PubChem CID: 14589667) enhances lipophilicity (calculated LogP ≈ 3.2 vs. erythromycin’s 1.6), improving membrane penetration and tissue accumulation. Unlike first-generation derivatives, dimethylation at both C6 and C11 positions may confer dual resistance-countering properties: acid stability from C6 methylation and ribosomal affinity from C11 modification [1] [4] [8].
Table 2: Impact of Methylation Patterns on Erythromycin Derivatives
Compound | Methylation Site(s) | Key Biochemical Advantages |
---|---|---|
Erythromycin A | None | Bioactive but acid-labile and resistance-prone |
Clarithromycin | C6-O-methyl | Acid stability; improved tissue penetration |
6-O,11-O-Dimethylerythromycin | C6 and C11 | Enhanced lipophilicity; dual resistance evasion |
Telithromycin* | C11/C12 cyclic carbamate | High ribosomal affinity despite Erm methylation |
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